2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro-

Description

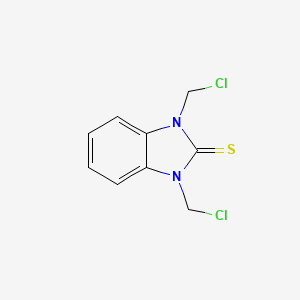

2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- is a benzimidazole derivative functionalized with chloromethyl groups at the N1 and N3 positions and a thione group at the C2 position. This compound is synthesized via the reaction of 2-mercaptobenzimidazole with 2-chloromethylbenzimidazole in anhydrous methanol, yielding a white solid with a high purity (96%) and a melting point of 255–257°C . Its structural characterization via FTIR and NMR confirms the presence of key functional groups:

- FTIR: N–H (3372 cm⁻¹), aromatic C–H (3090 cm⁻¹), aliphatic C–H (2975 cm⁻¹), C=N (1621 cm⁻¹), and C–S (748 cm⁻¹).

- 1H-NMR: Two N–H protons at δ 12.52 and 12.23 ppm, aromatic protons between δ 7.41–6.90 ppm, and a CH₂–S group at δ 4.93 ppm.

- 13C-NMR: Aromatic carbons (153.11–114.53 ppm) and the CH₂–S carbon at 33.12 ppm .

The chloromethyl groups enhance reactivity, making this compound a versatile intermediate for synthesizing sulfonamide derivatives (e.g., compound 9 in ), which are critical in medicinal and materials chemistry.

Properties

CAS No. |

59103-38-7 |

|---|---|

Molecular Formula |

C9H8Cl2N2S |

Molecular Weight |

247.14 g/mol |

IUPAC Name |

1,3-bis(chloromethyl)benzimidazole-2-thione |

InChI |

InChI=1S/C9H8Cl2N2S/c10-5-12-7-3-1-2-4-8(7)13(6-11)9(12)14/h1-4H,5-6H2 |

InChI Key |

UPAHZHGIEZDMHI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)N2CCl)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- typically involves the alkylation of benzimidazole-2-thione with chloromethylating agents. One common method includes the reaction of benzimidazole-2-thione with formaldehyde and hydrochloric acid, resulting in the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of a base to neutralize the acidic by-products.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in medicinal chemistry.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of drugs with antimicrobial, antifungal, antiviral, and anticancer activities.

Biological Studies: The compound’s ability to bind to DNA and proteins makes it useful in studying molecular interactions and mechanisms of action.

Industrial Applications: It is used in the synthesis of polymers and materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- involves its interaction with biological macromolecules. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes . This covalent binding can disrupt the function of enzymes and other proteins, making it a potent inhibitor in various biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with two analogs: 1,3-bis(ethoxymethyl)-1H-benzimidazole-2(3H)-thione () and 4-ethyl-1,3-dihydro-2H-benzimidazol-2-one ().

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Reactivity :

- The chloromethyl groups in the target compound increase electrophilicity, facilitating nucleophilic substitutions (e.g., sulfonamide formation in ). In contrast, the ethoxymethyl groups in the analog from introduce steric bulk and ether linkages, reducing reactivity but enhancing stability for crystal packing via C–H∙∙∙S interactions .

- The ethyl group in the 2-one derivative () likely reduces polarity, as indicated by its lower molecular weight and topological polar surface area (41.1 Ų vs. 64.5 Ų for the target compound) .

Thermal Stability :

- The target compound exhibits a significantly higher melting point (255–257°C) than the ethoxymethyl analog (104–106°C), attributed to stronger intermolecular forces (e.g., dipole-dipole interactions from Cl substituents) .

Spectroscopic Differences :

Biological Activity

2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- is a member of the benzimidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, antimicrobial, and antiparasitic activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.

The structure of 2H-benzimidazole-2-thione features a benzimidazole ring with a thione functional group. The presence of the chloromethyl groups enhances its reactivity and potential for interaction with biological targets.

1. Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives of benzimidazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds demonstrating lower minimum inhibitory concentrations (MIC) compared to standard antibiotics like ciprofloxacin and norfloxacin .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole derivative A | Staphylococcus aureus | 8 | |

| Benzimidazole derivative B | Escherichia coli | 16 | |

| 2H-Benzimidazole-2-thione | Various | TBD | TBD |

2. Anti-inflammatory Activity

Benzimidazole-2-thione derivatives have been noted for their anti-inflammatory effects. A study evaluated several synthesized derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Molecular docking studies indicated that these compounds bind effectively to COX-2, suggesting a mechanism for their anti-inflammatory activity .

Case Study:

In vivo studies demonstrated that specific benzimidazole derivatives significantly reduced inflammation in animal models when administered at dosages of 30 mg/kg/day over ten days .

3. Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of benzimidazole derivatives against trypanosomatid parasites such as Trypanosoma cruzi and Leishmania spp. For example, certain derivatives exhibited IC50 values below 5 µM, indicating potent activity against these parasites without significant cytotoxicity to host cells .

Table 2: Antiparasitic Activity of Benzimidazole Derivatives

| Compound | Target Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| Benzimidazole derivative C | Trypanosoma cruzi | <5 | |

| Benzimidazole derivative D | Leishmania spp. | <5 |

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely linked to their chemical structure. Key factors influencing activity include:

Q & A

Q. What are the established synthetic routes for preparing 1,3-bis(chloromethyl)-1,3-dihydro-2H-benzimidazole-2-thione?

The core benzimidazole-thione scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives with carbon disulfide (CS₂) under basic conditions. For example, microwave-assisted reactions with KOH yield 1,3-benzimidazole-2-thione intermediates . Chloromethyl groups are introduced via electrophilic substitution using chloromethylating agents like chloromethyl methyl ether (ClCH₂OCH₃) or bis(chloromethyl) ether in the presence of Lewis acids (e.g., ZnCl₂). Optimization of reaction time (4–16 hours) and temperature (40–80°C) is critical to avoid over-alkylation .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : Resolves the molecular geometry, confirming the positions of chloromethyl substituents and sulfur atom in the thione tautomer .

- NMR spectroscopy : ¹H NMR identifies methylene protons (CH₂Cl) as doublets near δ 4.5–5.0 ppm, while ¹³C NMR confirms the chloromethyl carbon at ~40 ppm .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to verify purity .

Q. What safety precautions are necessary when handling this compound?

The chloromethyl groups render the compound corrosive and potentially genotoxic. Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture, as hydrolysis may release hydrochloric acid. Waste disposal should follow institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of chloromethylation?

Regioselectivity is controlled by electronic and steric factors. The thione sulfur acts as an electron-rich site, directing chloromethylation to the 1,3-positions. Polar aprotic solvents (DMF, DMSO) enhance electrophilic reactivity, while excess chloromethylating agent may lead to di-substitution. Computational studies (DFT) can predict charge distribution to optimize site-specific modifications .

Q. What is the mechanistic role of the thione group in stabilizing reaction intermediates?

The thione tautomer participates in resonance stabilization, delocalizing electron density across the benzimidazole ring. This facilitates nucleophilic attack during functionalization (e.g., alkylation or arylations) and stabilizes transition states in cross-coupling reactions. Kinetic studies using stopped-flow UV-Vis spectroscopy can track intermediate formation .

Q. How does this compound perform as an antioxidant in polymeric matrices?

In polyolefins, the thione group acts as a radical scavenger, inhibiting oxidative degradation. Accelerated aging tests (e.g., OIT at 200°C) quantify antioxidant efficiency. Synergistic effects with phenolic antioxidants are documented, but chlorine mobility may limit compatibility with certain polymers .

Q. What analytical challenges arise in quantifying trace degradation products?

Degradation products like 2-mercaptobenzimidazole and chlorinated byproducts require separation via HPLC (C18 column, acetonitrile/water gradient) and detection using diode-array UV (254 nm) or LC-MS. Method validation must address matrix interference from polymer additives .

Q. How do structural modifications impact biological activity in related benzimidazole-thiones?

Chloromethyl groups enhance lipophilicity, improving membrane permeability. Comparative studies with methyl or trifluoromethyl analogs show varying antibacterial potency (MIC values against S. aureus: 2–16 µg/mL). Molecular docking reveals interactions with bacterial DNA gyrase active sites .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–92% for similar reactions) stem from variations in microwave vs. thermal heating. Reproducibility improves with strict control of moisture, inert atmospheres, and reagent purity. Statistical design of experiments (DoE) identifies critical factors like catalyst loading .

Q. Can this compound serve as a ligand in coordination chemistry?

The thione sulfur and chloromethyl groups act as soft donor sites for transition metals (e.g., Zn²⁺, Cu²⁺). Complexation studies using UV-Vis titration and cyclic voltammetry reveal stoichiometry (1:1 or 1:2 metal-ligand ratios) and redox activity. Applications in catalysis (e.g., ethylene oligomerization) are under exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.